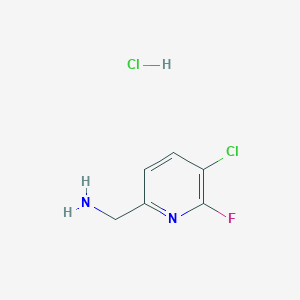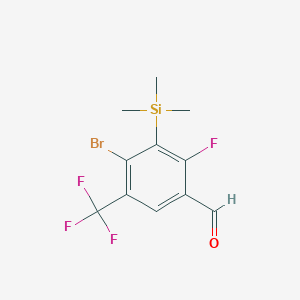
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde is a complex organic compound with a unique structure that includes bromine, fluorine, trifluoromethyl, and trimethylsilyl groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzaldehyde derivative, followed by the introduction of trifluoromethyl and trimethylsilyl groups under specific reaction conditions. The process may involve the use of reagents such as bromine, fluorine gas, trifluoromethyl iodide, and trimethylsilyl chloride, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
Uniqueness
Compared to similar compounds, 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H11BrF4OSi |
|---|---|
Poids moléculaire |
343.19 g/mol |
Nom IUPAC |
4-bromo-2-fluoro-5-(trifluoromethyl)-3-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C11H11BrF4OSi/c1-18(2,3)10-8(12)7(11(14,15)16)4-6(5-17)9(10)13/h4-5H,1-3H3 |
Clé InChI |
FOOQOKICSRTXOZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=CC(=C1Br)C(F)(F)F)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)

![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)



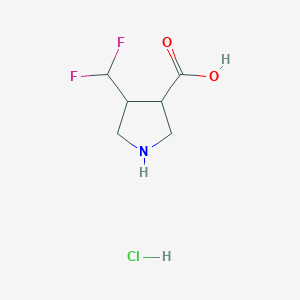
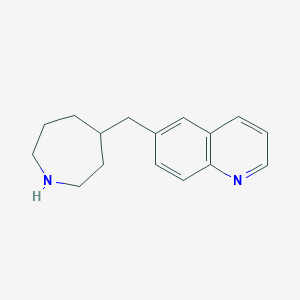

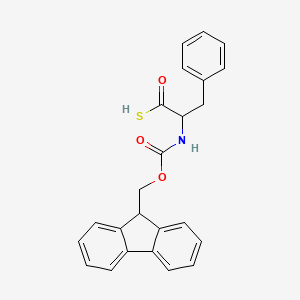
![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B12309838.png)
